![molecular formula C11H22N2O B1478938 (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098048-84-9](/img/structure/B1478938.png)
(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Descripción general
Descripción
The compound “(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that include one or more elements other than carbon in the ring . The most common heterocyclic compounds contain carbon along with nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrole derivatives has gained much attention due to their remarkable biological activities, pharmaceutical application, and as intermediates in the synthesis of many natural products . A recent approach in the organocatalytic synthesis of pyrroles involves the [3 + 2] cycloaddition reaction to form trisubstituted pyrroles by the cascade reaction of 2-aminoketone derivatives with allenoate .Molecular Structure Analysis
The molecular structure of this compound is similar to that of hexahydrocyclopenta[c]pyrrol-2(1H)-amine . In the bonding picture of pyridine, a six-membered aromatic heterocycle, all six atoms are sp2 hybridized. Each of these atoms contributes a p orbital and a pi electron allowing the ring to be fully conjugated .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives often involve 1,3-dipolar cycloaddition reactions . For example, 1H-pyrrole-2,3-diones enter into the [3+2] cycloaddition reaction with other N-oxides via the polarized C(4)=C(5) bond, forming substituted pyrrolo[3,2-d]isoxazoles .Aplicaciones Científicas De Investigación
Cononsolvency of PNIPAM in Methanol/Water Mixtures
The study on poly-N-isopropyl acrylamide (PNIPAM) explores its behavior in methanol/water mixtures, revealing the phenomenon of cononsolvency where the polymer transitions between swollen and collapsed states in response to the solvent composition. This work may offer insights into solvent effects on similar compounds and their potential applications in material science and bioengineering C. Scherzinger et al., 2014.
Methacarn Fixation
Research on methacarn (methanol-Carnoy) fixation provides an understanding of methanol's role in preserving tissue samples by enhancing helical protein structures, which could be relevant for biomedical applications involving "(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol" or similar compounds Holde Puchtler et al., 1970.
Methanol in Atmospheric Chemistry
A synthesis of micrometeorological flux measurements of methanol offers a comprehensive view of its role in the troposphere, which might be relevant for environmental applications of similar organic compounds G. Wohlfahrt et al., 2015.
Synthetic and Biological Activities of Pyrazole Derivatives
The synthesis and biological evaluation of pyrazole derivatives, created under conditions involving methanol, underscore the compound's utility in developing bioactive molecules, hinting at potential pharmacological or agrochemical applications Sheetal et al., 2018.
Catalytic Reactions with Methanol
A review of recyclable copper catalyst systems for C-N bond formation highlights the importance of methanol in facilitating various organic synthesis reactions, which might be applicable in creating complex molecules or intermediates for further chemical transformations M. Kantam et al., 2013.
Propiedades
IUPAC Name |
[2-(3-aminopropyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-2-6-13-7-10-3-1-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNENORIQGDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






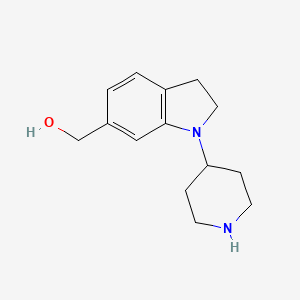
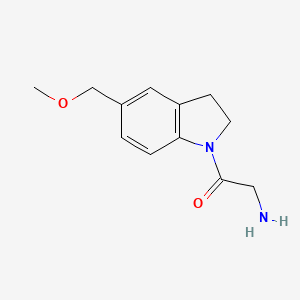
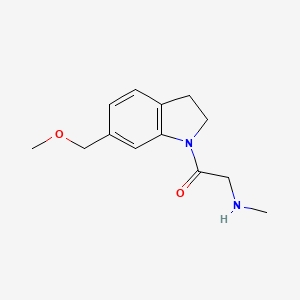
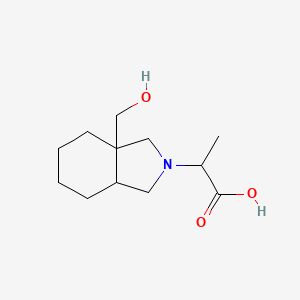

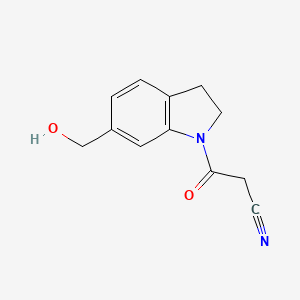
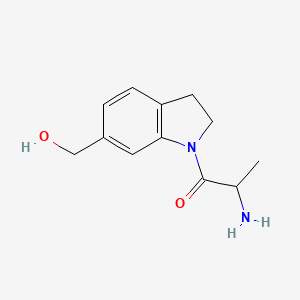
![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)